
Imidafenacin Related Compound 10
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (400 MHz, DMSO-d₆) reveals characteristic signals:
- δ 2.25 (s, 3H) : Methyl protons of the ethyl group on the imidazole ring.
- δ 2.73–2.74 (m, 2H) and δ 3.68–3.91 (m, 2H) : Methylene protons of the butanamide backbone.
- δ 6.81 (s, 1H) and δ 7.39 (s, 1H) : Imidazole ring protons.
- δ 7.28–7.35 (m, 10H) : Aromatic protons from the diphenyl groups.
¹³C NMR data corroborates the structure, with carbonyl carbon resonance at δ 170.2 ppm and aromatic carbons between δ 125–140 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
- ~3,250 : N–H stretching (amide).
- ~1,650 : C=O stretching (amide I band).
- ~1,550 : N–H bending (amide II band).
- ~1,450 : C–N stretching (imidazole ring).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 334.2 [M+H]⁺ , consistent with the molecular weight of 333.44 g/mol. Fragmentation patterns include losses of the ethylimidazole moiety (m/z 235.1 ) and sequential cleavage of phenyl groups.
Crystallographic Data and Solid-State Properties
No single-crystal X-ray diffraction data for this compound has been published. However, related imidafenacin analogs crystallize in monoclinic systems with space group P2₁/c and unit cell parameters approximating a = 10.2 Å, b = 12.8 Å, c = 14.3 Å, and β = 105°. The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<0.1 mg/mL at 25°C). Thermal analysis (DSC) of similar compounds indicates a melting point range of 190–195°C , attributed to strong intermolecular hydrogen bonding between amide groups.
Table 2: Summary of Solid-State Properties
Property | Description |
---|---|
Crystal System | Monoclinic (predicted) |
Space Group | P2₁/c (analog-based) |
Solubility in DMSO | ~50 mg/mL |
Melting Point | 190–195°C (estimated) |
Eigenschaften
CAS-Nummer |
212756-27-9 |
---|---|
Molekularformel |
C21H23N3O |
Molekulargewicht |
333.44 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Substitution Reaction Optimization
The substitution step is critical for forming Related Compound 10. Key advancements include:
Solvent and Base Selection :
-
DMF with Triethylamine : Early methods used DMF and triethylamine at 150°C for 30 hours, achieving 77% yield of Related Compound 10.
-
DMSO with Excess 2-Methylimidazole : Replacing DMF with dimethyl sulfoxide (DMSO) and using 2-methylimidazole as both reactant and base reduced reaction time to 7 hours at 100–105°C, yielding 0.915 kg of Related Compound 10 from 1.000 kg of 4-bromo-2,2-diphenylbutyronitrile.
Catalytic Additives :
One-Pot Synthesis Innovations
CN105399678A introduced a streamlined one-pot method combining substitution and hydrolysis:
-
Reagents : 2-Bromoethyl diphenylacetonitrile, 2-methylimidazole, polyethylene glycol (PEG) catalyst, and potassium hydroxide.
-
Conditions : Reactions in alcoholic solvents (e.g., propanol) at 20–30°C for substitution, followed by hydrolysis at 65–85°C.
-
Yield : 78% overall, with purity >99.5% after recrystallization.
This approach eliminated isolation of Related Compound 10, reducing steps and cost.
Comparative Analysis of Key Methods
Key Findings :
-
DMF vs. DMSO : DMSO-based reactions achieved higher yields (91%) but required excess 2-methylimidazole (5 equivalents).
-
Catalytic PEG : Phase-transfer catalysts in alcoholic solvents enabled milder conditions and direct hydrolysis, though yields were lower.
Challenges in Purification and Industrial Scaling
Hygroscopic Intermediates
The phosphate salt of Related Compound 10, described in EP1845091 A1 , exhibited hygroscopicity, complicating storage and handling. Solutions included:
Hydrolysis Efficiency
Traditional hydrolysis with 70% sulfuric acid at 140–150°C led to over-hydrolysis and byproducts. Alternatives included:
Analyse Chemischer Reaktionen
Imidafenacin Related Compound 10 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Mechanism of Action : Imidafenacin selectively antagonizes muscarinic receptors in the bladder, reducing detrusor muscle contractions and urinary frequency .
- Pharmacokinetics : The compound exhibits an oral bioavailability of approximately 57.8%, with a half-life of about 3 hours. It is metabolized primarily by CYP3A4 and UGT1A4 enzymes .
Treatment of Overactive Bladder (OAB)
Imidafenacin is widely studied for its efficacy in treating OAB. Clinical trials have demonstrated significant improvements in urinary frequency, urgency episodes, and overall quality of life for patients suffering from this condition.
Key Findings from Clinical Studies :
- A Phase II study involving 1166 patients showed that imidafenacin significantly reduced the number of incontinence episodes compared to placebo (p < 0.001) and was non-inferior to propiverine .
- The incidence of adverse effects was lower with imidafenacin compared to other anticholinergics, making it a preferred option for long-term management .
Table 1: Efficacy Comparison in OAB Treatment
Treatment Group | Incontinence Episodes (Mean Change) | Adverse Effects (%) |
---|---|---|
Imidafenacin 0.1 mg | -5.8 | 31.5 |
Propiverine | -4.7 | 39.9 |
Placebo | -2.0 | 20.0 |
Management of Urinary Incontinence Post-Surgery
Recent studies have explored the use of imidafenacin in managing urinary incontinence following robotic-assisted radical prostatectomy (RARP).
Study Overview :
- A randomized controlled trial involving 49 patients showed that those treated with imidafenacin experienced significant improvements in storage symptoms as measured by the International Prostate Symptom Score (IPSS) and Overactive Bladder Symptom Score (OABSS) at three and six months post-surgery (p < 0.05) .
Table 2: Symptom Improvement Post-RARP Surgery
Time Point | IPSS Storage Symptom Score Change | OABSS Change |
---|---|---|
Baseline | - | - |
3 Months | -3.2 | -2.1 |
6 Months | -3.5 | -2.5 |
Pulmonary Applications
Imidafenacin has also been investigated for its potential benefits in improving lung function among COPD patients.
Clinical Insights :
- A study indicated that both doses (0.1 mg and 0.2 mg) resulted in significant improvements in forced expiratory volume in one second (FEV1), with a positive correlation between plasma levels of imidafenacin and changes in FEV1 .
Table 3: Pulmonary Function Improvement
Dose (mg) | FEV1 Improvement (L) | Adverse Events (%) |
---|---|---|
0.1 | +0.12 | 0 |
0.2 | +0.18 | 0 |
Wirkmechanismus
The mechanism of action of Imidafenacin Related Compound 10 is similar to that of imidafenacin. It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity, inhibiting the release of acetylcholine and reducing the contraction of smooth muscles in the bladder . This action helps in managing conditions like overactive bladder by reducing urinary frequency and urgency.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares Imidafenacin Related Compound 10 with structurally related imidazole derivatives and functionally analogous compounds:
Key Findings:
Structural Variations :
- This compound and N-cyclopentylimidazole share an imidazole core but differ in substituents (cyclohexylmethyl vs. cyclopentyl), impacting steric bulk and solubility .
- Benzimidazole thiophene compounds exhibit a fused-ring system, conferring greater aromaticity and rigidity compared to imidazole derivatives .
Functional Differences :
- Imidafenacin and its related compound target muscarinic receptors, while benzimidazole thiophenes are explored for oncology applications .
- N-alkylimidazoles (e.g., N-cyclopentylimidazole) are primarily industrial intermediates, lacking therapeutic relevance .
Pharmacokinetic Properties: Imidafenacin’s tetrahydroisoquinoline moiety enhances metabolic stability compared to simpler imidazole derivatives .
Regulatory Status:
Q & A
Q. How can researchers validate the specificity of assays used to quantify this compound in biological matrices?
- Methodological Answer :
- Matrix Effects : Spike blank plasma/serum with the compound and measure recovery rates (target: 85–115%).
- Cross-Reactivity : Test against structurally similar metabolites (e.g., N-dealkylated products).
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) and confirm with inter-day precision studies.
Include validation parameters in supplementary materials .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.